1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of pyrrolidine with pyridine derivatives under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Similar structure but lacks the ethanone group.
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Piperidine: Similar to pyrrolidine but with a six-membered ring instead of a five-membered ring.
Uniqueness
1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combination of pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-12(19)18-11-5-7-14(18)13-6-4-8-16-15(13)17-9-2-3-10-17/h4,6,8,14H,2-3,5,7,9-11H2,1H3 |
InChI Key |
YCPDERQUDAMDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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